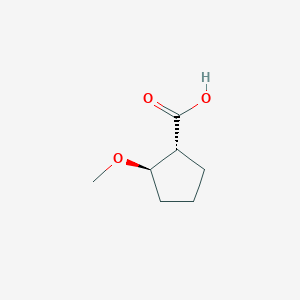

(1R,2R)-2-Methoxycyclopentane-1-carboxylicacid

Description

(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid is a chiral cyclopentane derivative characterized by a methoxy group at the C2 position and a carboxylic acid moiety at the C1 position. Its stereochemistry [(1R,2R)] imparts unique conformational and electronic properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and ligand design. The methoxy group enhances solubility in polar solvents compared to non-polar substituents, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions .

Properties

CAS No. |

132153-86-7 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(1R,2R)-2-methoxycyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |

InChI Key |

KHFKWNMKMOBOLL-PHDIDXHHSA-N |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1C(=O)O |

Canonical SMILES |

COC1CCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Methoxylation and Carboxylation of Cyclopentane Derivatives

One common route involves the introduction of a methoxy group at the 2-position and a carboxylic acid at the 1-position of cyclopentane:

- Starting materials: Cyclopentane derivatives with existing hydroxyl or halide groups.

- Methoxylation: Nucleophilic substitution or methylation reactions introduce the methoxy group, often using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- Carboxylation: Oxidation or carboxylation reactions introduce the carboxylic acid group, sometimes via the hydrolysis of esters or direct oxidation of aldehydes.

Enantioselective Synthesis

- Chiral catalysts or auxiliaries are used to induce stereoselectivity during the introduction of the methoxy and carboxylic acid groups.

- Methods such as asymmetric epoxidation followed by ring-opening with methanol or asymmetric hydrogenation of precursors can yield the (1R,2R) stereochemistry.

Catalytic and Reagent Systems

A recent advancement in carboxylic acid derivative synthesis involves the use of triphenylphosphine oxide (TPPO) and oxalyl chloride for efficient conversion to anhydrides and related derivatives, which can be intermediates in the synthesis of carboxylic acids:

- TPPO/Oxalyl chloride system: This catalytic system facilitates the transformation of carboxylic acids into reactive intermediates, which can be further manipulated to introduce methoxy groups or modify the carboxyl functionality.

- Reaction conditions: Typically carried out in acetonitrile at room temperature with triethylamine as a base, yielding high conversion rates within 1 hour.

- Recyclability: TPPO can be recovered and reused, enhancing the sustainability of the process.

Research Data Summary Table

| Aspect | Details |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| Stereochemistry | (1R,2R) configuration |

| Key Functional Groups | Methoxy group at C2, Carboxylic acid at C1 |

| Typical Starting Materials | Cyclopentane derivatives with hydroxyl or halide substituents |

| Common Reagents | Methylating agents (e.g., methyl iodide), Oxidizing agents, TPPO, Oxalyl chloride |

| Catalysts | Chiral catalysts for stereoselectivity, TPPO for carboxylic acid activation |

| Reaction Conditions | Room temperature, acetonitrile solvent, triethylamine base |

| Reaction Time | Approximately 1 hour |

| Yield | High yields reported (up to 88% in related carboxylic acid transformations) |

| Purity | Commercial samples available with purity ~97% |

Detailed Research Findings

- The stereochemistry (1R,2R) is critical and is achieved by starting from chiral precursors or using asymmetric synthesis techniques.

- The methoxy group introduction often follows nucleophilic substitution or ring-opening of epoxides.

- The carboxylic acid group can be introduced or modified via oxidation, hydrolysis, or catalytic activation to anhydrides or acyl chlorides, facilitating further functionalization.

- The use of TPPO and oxalyl chloride has been demonstrated as an efficient catalytic system for activating carboxylic acids, which may be adapted for derivatives like (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid synthesis.

- The reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR), especially ^31P NMR for TPPO intermediates, provides insight into the reaction mechanism and optimization.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a cyclopentanone derivative, while reduction of the carboxylic acid group may produce a cyclopentanol derivative.

Scientific Research Applications

Research indicates that (1R,2R)-2-methoxycyclopentane-1-carboxylic acid exhibits several biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by inflammation.

- Enzyme Modulation : It may interact with specific enzymes involved in metabolic pathways, influencing their activity and offering insights into drug development for metabolic disorders.

Applications in Medicinal Chemistry

The compound's unique structure allows it to be a valuable precursor in synthesizing various biologically active compounds. Its applications include:

- Drug Development : As a building block for synthesizing pharmaceuticals targeting inflammatory diseases.

- Agrochemicals : Potential use in developing herbicides or pesticides due to its biological activity.

Case Studies and Research Findings

Several studies have investigated the potential applications of (1R,2R)-2-methoxycyclopentane-1-carboxylic acid:

- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

- Enzyme Interaction Studies : Research highlighted its ability to modulate enzyme activity related to metabolic pathways, indicating possible applications in treating metabolic disorders .

- Pharmaceutical Development : Ongoing research focuses on developing novel drugs based on the structural framework of (1R,2R)-2-methoxycyclopentane-1-carboxylic acid for various therapeutic applications .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the stereochemistry of the compound plays a crucial role in its interactions and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid with key analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.

rel-(1R,2R)-2-Chlorocyclopentane-1-carboxylic Acid

- Structure : Chlorine substituent at C2.

- Key Differences :

- The electron-withdrawing chlorine increases acidity (lower pKa) compared to the methoxy group, which is electron-donating .

- Higher lipophilicity (logP ~1.2 vs. ~0.8 for methoxy analog) due to chlorine’s hydrophobic nature.

- Reactivity: Chlorine facilitates nucleophilic substitution, whereas methoxy groups are inert under similar conditions.

- Applications : Used in halogenated drug intermediates (e.g., protease inhibitors).

(1R,2R)-2-(N-BOC-Amino)cyclopentanecarboxylic Acid

- Structure: Boc-protected amino group at C2.

- Key Differences: The Boc group enhances steric bulk, reducing hydrogen-bonding capacity compared to methoxy. pKa ~4.5 (carboxylic acid) and ~9.5 (amino group), enabling zwitterionic behavior in physiological pH. Stability: Boc protection prevents undesired side reactions in peptide synthesis .

- Applications : Intermediate for constrained peptidomimetics.

(1S,2R)-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

- Structure: Amino group at C2 (stereochemistry: 1S,2R).

- Key Differences: The amino group increases water solubility (hydrochloride salt form) but reduces membrane permeability. pKa ~2.1 (carboxylic acid) and ~8.9 (amino group), leading to dual ionization states. Biological Activity: Used in GABA analogs and anticonvulsant research .

(1R,2R)-2-(4-Penten-1-yl)-cyclopentanecarboxylic Acid Methyl Ester

- Structure : Esterified carboxylic acid and 4-pentenyl chain at C2.

- Key Differences :

- Applications : Prodrug design for NSAIDs.

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

- Structure : Cyclopropane ring with 3,4-difluorophenyl substituent.

- Key Differences :

- Applications : Antiviral and anticancer scaffolds.

Data Tables

Table 1: Physicochemical Properties

Biological Activity

(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid is a cyclic carboxylic acid with significant potential in medicinal chemistry. Its unique structure and stereochemistry contribute to its biological activities, making it a subject of interest in various research studies.

Chemical Structure and Properties

The compound has the molecular formula CHO and a molecular weight of 144.17 g/mol. The presence of a methoxy group attached to a cyclopentane ring at specific positions imparts unique chemical properties that are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 144.17 g/mol |

| Functional Groups | Carboxylic acid, Methoxy |

| Chirality | (1R,2R) |

Research indicates that (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The carboxylic acid functional group can form hydrogen bonds and ionic interactions, potentially modulating enzyme activities related to inflammation and pain response. However, specific mechanisms remain under investigation and require further elucidation.

Anti-inflammatory Properties

Studies have shown that (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid exhibits notable anti-inflammatory effects. It has been suggested that this compound may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammatory responses. This makes it a candidate for developing anti-inflammatory drugs.

Enzyme Modulation

The compound has been reported to act as a modulator of enzyme activity. For instance, its interactions with cyclooxygenase (COX) enzymes could lead to reduced synthesis of prostaglandins, key mediators in inflammation and pain signaling.

Case Studies

- Study on Inhibition of Pro-inflammatory Cytokines : A study conducted on animal models demonstrated that administration of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid resulted in a significant decrease in levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) compared to control groups. This suggests its potential role in managing inflammatory diseases.

- Modulation of COX Enzymes : In vitro assays revealed that the compound inhibited COX-1 and COX-2 activities, leading to decreased prostaglandin E2 production. This finding supports its application as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The biological activity of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid can be compared with similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1S,2S)-2-Methoxycyclopentane-1-carboxylic acid | CHO | Different stereochemistry |

| 2-Methylcyclopentane-1-carboxylic acid | CHO | Lacks methoxy group |

| Cyclopentane-1-carboxylic acid | CHO | Simpler structure; no methoxy substitution |

Q & A

Q. What are the recommended synthetic routes for (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid?

- Methodological Answer : Synthesis typically involves cyclopropanation reactions using diazo compounds and transition metal catalysts (e.g., rhodium or copper) to construct the strained cyclopentane ring . For methoxy group introduction, nucleophilic substitution or esterification under anhydrous conditions is common. A related fluorinated analog (1R,2R)-2-fluorocyclopropane-1-carboxylic acid was synthesized via stepwise functionalization of chlorinated precursors, suggesting similar strategies for methoxy derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in tightly sealed containers at room temperature, avoiding moisture and ignition sources . Use gloves (nitrile or neoprene) and eye protection (EN 166/EU or NIOSH/US standards) during handling. Stability data indicates no decomposition under recommended storage, but prolonged exposure to air or light should be avoided due to potential ester hydrolysis .

Q. What spectroscopic techniques are critical for characterizing enantiomeric purity?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers effectively. Nuclear Overhauser Effect (NOE) in 1H NMR can confirm stereochemistry, while 19F or 13C NMR (for fluorinated analogs) provides additional structural validation . For quantification, 1H NMR with internal standards (e.g., 1,4-dioxane) is reliable, as demonstrated in cyclopentene carboxaldehyde synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in cyclopropanation?

- Methodological Answer : Use chiral ligands (e.g., bisoxazolines) with transition metals (Cu or Rh) to control stereochemistry. Solvent polarity and temperature significantly impact enantiomeric excess (ee). For example, non-polar solvents like hexane at -20°C improved ee in related cyclopropane syntheses . Kinetic resolution via enzymatic catalysis (lipases) may further purify enantiomers post-synthesis .

Q. What strategies address contradictions in reported stability data for cyclopropane derivatives?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. For instance, evaluate hydrolysis rates in buffered solutions (pH 1–13) at 40°C. Conflicting data often arise from impurities or residual catalysts; purify via flash chromatography (silica gel, ethyl acetate/hexane) and validate with LC-MS .

Q. How can computational methods predict biological activity or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model strain energy and transition states for ring-opening reactions. Molecular docking (AutoDock Vina) assesses interactions with enzymes like cyclooxygenase or proteases, leveraging structural analogs (e.g., cyclopropane-based enzyme inhibitors) . QSAR models correlate substituent effects (methoxy vs. fluoro) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.